molecular formula C9H12FNO2 B13441964 2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol

2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol

Katalognummer: B13441964
Molekulargewicht: 185.20 g/mol
InChI-Schlüssel: SYBFXMZDBNUWEH-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol is an organic compound with a complex structure that includes an amino group, a methoxy group, and a fluorophenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups in place of the fluorine atom.

Wissenschaftliche Forschungsanwendungen

2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and fluorophenol groups can participate in hydrophobic interactions and aromatic stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((1R)-1-amino-2-methoxyethyl)-4-fluorophenol
  • 2-((1R)-1-amino-2-methoxyethyl)-3-fluorophenol
  • 2-((1R)-1-amino-2-methoxyethyl)-6-fluorophenol

Uniqueness

What sets 2-((1R)-1-amino-2-methoxyethyl)-5-fluorophenol apart from its similar compounds is the specific positioning of the fluorine atom on the phenol ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules, making it unique in its chemical and biological properties.

Eigenschaften

Molekularformel

C9H12FNO2

Molekulargewicht

185.20 g/mol

IUPAC-Name

2-[(1R)-1-amino-2-methoxyethyl]-5-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-13-5-8(11)7-3-2-6(10)4-9(7)12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI-Schlüssel

SYBFXMZDBNUWEH-QMMMGPOBSA-N

Isomerische SMILES

COC[C@@H](C1=C(C=C(C=C1)F)O)N

Kanonische SMILES

COCC(C1=C(C=C(C=C1)F)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.